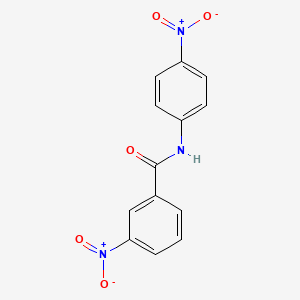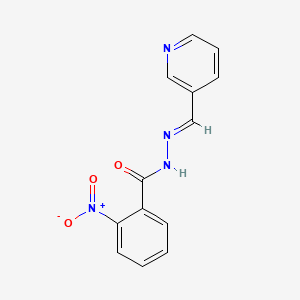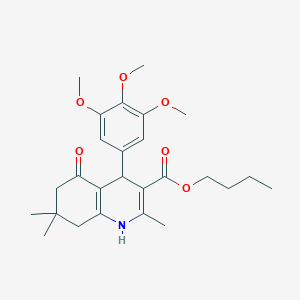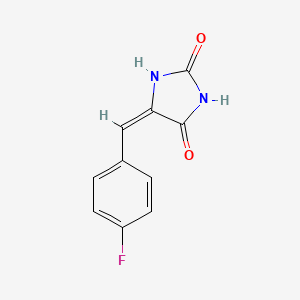
3-nitro-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N3O5. It is a derivative of benzamide, featuring nitro groups attached to both the benzene ring and the amide nitrogen. This compound is known for its unique structural properties, which include a non-planar configuration with a dihedral angle between the benzene rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-nitro-N-(4-nitrophenyl)benzamide can be synthesized through the reaction of 3-nitroaniline with 4-nitrobenzoyl chloride. This reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-nitrophenyl)benzamide undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 3-amino-N-(4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Over-oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-nitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-nitrophenyl)benzamide involves its interaction with biological molecules through its nitro and amide functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antibacterial or antifungal effects . The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(3-nitrophenyl)benzamide: Similar structure but with different positioning of nitro groups.
2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Contains methoxy groups instead of nitro groups, leading to different chemical properties.
Uniqueness
3-nitro-N-(4-nitrophenyl)benzamide is unique due to its specific arrangement of nitro groups, which imparts distinct chemical reactivity and biological activity. The non-planar structure and the ability to form multiple hydrogen bonds make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
38876-62-9 |
|---|---|
Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
3-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-2-1-3-12(8-9)16(20)21)14-10-4-6-11(7-5-10)15(18)19/h1-8H,(H,14,17) |
InChI Key |
PRRPUXWFLOUZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11698176.png)

![(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698187.png)
![3-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11698192.png)
![N-(4-chlorophenyl)-6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamide](/img/structure/B11698196.png)
![2-Methylcyclopentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11698203.png)

![N-(4-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11698218.png)
![Benzyl 3-[(dichloromethyl)sulfonyl]propanoate](/img/structure/B11698224.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11698227.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698240.png)
![methyl 4-{(Z)-[2-(4-chloro-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11698246.png)

